molecular formula C8H13NO B13493825 3-(Aminomethyl)spiro[3.3]heptan-1-one

3-(Aminomethyl)spiro[3.3]heptan-1-one

Katalognummer: B13493825
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: FLBFIUWCQQOXSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)spiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in certain chemical contexts

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)spiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The aminomethyl group can then be introduced through reductive amination or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of these methods is crucial for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)spiro[3.3]heptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a drug precursor.

    Industry: It is used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Aminomethyl)spiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a ketone group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

1-(aminomethyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C8H13NO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5,9H2

InChI-Schlüssel

FLBFIUWCQQOXSR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CC2=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.